molecular formula C15H18N4O5S2 B2645777 Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate CAS No. 2319722-48-8

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate

Cat. No.: B2645777
CAS No.: 2319722-48-8
M. Wt: 398.45
InChI Key: HDFRBFAUBBIBFZ-UHFFFAOYSA-N
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Description

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate is a sulfonylurea derivative characterized by a benzoate ester core substituted with a methoxy group at the 4-position and a sulfonamide-linked piperazine-thiadiazole moiety at the 3-position. However, its exact biological activity and industrial use remain underexplored in publicly available literature.

Properties

IUPAC Name

methyl 4-methoxy-3-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O5S2/c1-23-12-4-3-11(15(20)24-2)9-13(12)26(21,22)19-7-5-18(6-8-19)14-10-16-25-17-14/h3-4,9-10H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDFRBFAUBBIBFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate typically involves multiple steps. One common route starts with the preparation of the thiadiazole ring, which is then coupled with a piperazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process is often scaled up from laboratory conditions to industrial reactors, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds containing thiadiazole and piperazine structures. For instance:

  • Mechanism of Action : Compounds similar to Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate have been shown to induce apoptosis in cancer cells. This is achieved by altering the Bax/Bcl-2 ratio and activating caspases, leading to cell cycle arrest and programmed cell death.
    Cell Line IC50 Value (µg/mL) Effect
    HepG2 (Liver Cancer)2.32Cytotoxicity
    MCF-7 (Breast Cancer)Not specifiedInduction of apoptosis

The incorporation of the thiadiazole moiety enhances lipophilicity and bioavailability, making these compounds promising candidates in cancer therapy .

Antimicrobial Activity

Thiadiazole derivatives have also demonstrated significant antimicrobial properties against various bacterial strains. Research findings indicate:

  • Broad-Spectrum Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.
    Compound Activity Target Strains
    C1BacteriostaticKlebsiella pneumoniae
    C4Efflux pump inhibitionEscherichia coli
    C2 & C3Biofilm inhibitionKlebsiella pneumoniae

This broad-spectrum activity is crucial in addressing the growing issue of antibiotic resistance .

Anticancer Studies

A study published in Medicinal Chemistry Research evaluated several thiadiazole derivatives for their anticancer activity. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of established drugs like sorafenib, suggesting enhanced potency.

Antimicrobial Studies

Another investigation focused on the synthesis of thiadiazole-based compounds targeting bacterial resistance mechanisms. The study found that specific modifications to the piperazine ring improved antimicrobial efficacy against resistant strains of Escherichia coli and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine moiety can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The sulfonyl group may contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonylurea-based agrochemicals, such as triflusulfuron methyl ester , ethametsulfuron methyl ester , and metsulfuron methyl ester , which are triazine-linked sulfonylurea herbicides (see Table 1) . Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Heterocyclic Group Key Substituents Application Mechanism of Action (if known)
Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate Benzoate ester + sulfonamide 1,2,5-thiadiazole (via piperazine) 4-methoxy, thiadiazole-piperazine sulfonyl Undefined (hypothesized: kinase inhibition or receptor antagonism) Likely disrupts enzymatic activity via sulfonamide binding
Triflusulfuron methyl ester Benzoate ester + sulfonylurea 1,3,5-triazine Trifluoroethoxy, dimethylamino Herbicide Inhibits acetolactate synthase (ALS) in plants
Ethametsulfuron methyl ester Benzoate ester + sulfonylurea 1,3,5-triazine Ethoxy, methylamino Herbicide ALS inhibition, disrupting branched-chain amino acid synthesis
Metsulfuron methyl ester Benzoate ester + sulfonylurea 1,3,5-triazine Methoxy, methyl Herbicide ALS inhibition, selective weed control

Key Differences:

Heterocyclic Group: The target compound features a 1,2,5-thiadiazole ring linked via a piperazine group, whereas analogs like triflusulfuron and metsulfuron utilize 1,3,5-triazine rings.

Sulfonamide vs. Sulfonylurea Linkage :

  • The compound employs a sulfonamide bridge (piperazine-sulfonyl), while herbicides use a sulfonylurea bridge (urea-linked sulfonyl group). Sulfonylureas are designed for ALS inhibition, whereas sulfonamides may interact with mammalian enzymes or receptors, suggesting divergent applications .

Biological Targets :

  • Triazine-based herbicides act on plant-specific ALS enzymes, whereas the thiadiazole-piperazine moiety in the target compound could interact with human kinases (e.g., cyclin-dependent kinases) or neurotransmitter receptors (e.g., serotonin receptors), given piperazine’s prevalence in CNS-targeting drugs .

Research Findings and Hypotheses

  • Synthetic Accessibility : The compound’s synthesis likely involves coupling a 4-methoxybenzoate sulfonyl chloride with 1,2,5-thiadiazol-3-yl-piperazine, a route analogous to sulfonylurea herbicides but with distinct intermediates .
  • Unanswered Questions: No peer-reviewed studies directly address its bioactivity. Computational modeling or high-throughput screening could prioritize it for anticancer or antimicrobial testing, given structural parallels to clinical sulfonamides.

Biological Activity

Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate (CAS Number: 2097935-13-0) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C12H14N4O4S3C_{12}H_{14}N_{4}O_{4}S_{3}, with a molecular weight of approximately 374.5 g/mol. The compound features a piperazine ring substituted with a thiadiazole moiety, which is known to enhance biological activity.

Research indicates that compounds containing thiadiazole derivatives exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Thiadiazole derivatives often inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell signaling pathways. For instance, studies have shown that related compounds can effectively inhibit BRAF and VEGFR-2 kinases, leading to reduced proliferation in cancer cell lines .
  • Induction of Apoptosis : The compound may trigger programmed cell death (apoptosis) in cancer cells. In vitro studies have demonstrated that certain derivatives can significantly increase the proportion of apoptotic cells compared to untreated controls .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound and its analogs:

CompoundCell LineIC50 (µM)Reference
This compoundMCF-7 (Breast Cancer)Not specified
Compound AHePG2 (Liver Cancer)5.05
Compound BHCT116 (Colorectal Cancer)8.10

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound.

Case Studies

  • Study on Thiadiazole Derivatives : A study focused on various thiadiazole derivatives found that those with piperazine substitutions exhibited significant cytotoxicity against several cancer cell lines. The mechanism involved apoptosis induction and kinase inhibition .
  • In Vitro Analysis : In vitro assays conducted on MCF-7 and HePG2 cell lines revealed that compounds similar to this compound showed promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Q. What synthetic methodologies are recommended for preparing sulfonyl-linked piperazine-thiadiazole derivatives like Methyl 3-((4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl)sulfonyl)-4-methoxybenzoate?

Answer: A common approach involves sequential nucleophilic substitution and sulfonylation. For example:

  • Step 1: React 1,2,5-thiadiazole-3-amine with piperazine derivatives under anhydrous conditions (e.g., THF or DCM) to form the piperazine-thiadiazole core. Sodium hydride (NaH) is often used as a base to deprotonate intermediates .
  • Step 2: Sulfonylation of the piperazine nitrogen with methyl 3-chlorosulfonyl-4-methoxybenzoate. This requires controlled temperatures (0–5°C) to avoid side reactions.
  • Step 3: Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient).
    Validation includes LC-MS for molecular weight confirmation and NMR to verify regioselectivity .

Q. How should researchers handle safety risks associated with sulfonamide-thiadiazole compounds during synthesis?

Answer:

  • Hazard Mitigation: These compounds often exhibit acute toxicity (Category 4 for oral, dermal, and inhalation routes) . Use fume hoods, nitrile gloves, and sealed reaction systems to minimize exposure.
  • First Aid: For accidental contact, rinse skin/eyes with water for 15 minutes and seek medical evaluation. For inhalation, move to fresh air and monitor for respiratory distress .
  • Waste Disposal: Neutralize acidic/byproduct residues with sodium bicarbonate before disposal in designated hazardous waste containers .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

Answer:

  • 1H/13C NMR: Confirm the presence of the methoxy group (δ ~3.8–4.0 ppm for –OCH3) and piperazine-thiadiazole protons (δ 2.5–3.5 ppm for piperazine, δ 7.5–8.5 ppm for thiadiazole) .
  • High-Resolution Mass Spectrometry (HR-MS): Validate the molecular ion peak (e.g., [M+H]+) with <2 ppm error.
  • X-ray Crystallography: Resolve crystal packing and intermolecular interactions (e.g., π–π stacking or hydrogen bonds) to confirm stereochemistry and stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for sulfonamide-thiadiazole derivatives across studies?

Answer:

  • Experimental Replication: Ensure consistent assay conditions (e.g., pH, solvent, cell lines). For example, discrepancies in enzyme inhibition may arise from variations in buffer systems .
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., methoxy vs. methyl groups) using computational tools like molecular docking to identify critical binding motifs .
  • Meta-Analysis: Cross-reference data with structurally analogous compounds (e.g., 3-(4-methylpiperazin-1-yl)benzoic acid derivatives) to isolate confounding variables .

Q. What strategies optimize the compound’s solubility and stability for in vitro pharmacological assays?

Answer:

  • Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to enhance aqueous solubility while avoiding precipitation .
  • Lyophilization: Stabilize the compound by freeze-drying with cryoprotectants (e.g., trehalose) for long-term storage.
  • Degradation Studies: Monitor stability under assay conditions (e.g., 37°C, pH 7.4) via HPLC-UV to detect hydrolysis of the sulfonyl or ester groups .

Q. How can crystallographic data inform the design of derivatives with improved target binding?

Answer:

  • Crystal Structure Analysis: Identify key intermolecular interactions (e.g., C–H···π contacts between aromatic rings or sulfonyl-oxygen hydrogen bonds) that stabilize the compound in its target’s active site .
  • Isostere Replacement: Substitute the thiadiazole ring with bioisosteres (e.g., 1,3,4-oxadiazole) while retaining planarity and electronic properties.
  • Thermal Shift Assays: Validate binding affinity changes by measuring protein melting temperature (Tm) shifts upon derivative binding .

Q. What computational methods are recommended for predicting off-target interactions of this compound?

Answer:

  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to screen against databases like ChEMBL for potential off-targets .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess binding mode stability and identify flexible regions prone to off-target binding .
  • ADMET Prediction: Use tools like SwissADME to evaluate permeability (e.g., Blood-Brain Barrier penetration) and cytochrome P450 inhibition risks .

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